4-Iodoisothiazole 4-Iodoisothiazole
Brand Name: Vulcanchem
CAS No.: 49602-28-0
VCID: VC3931078
InChI: InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H
SMILES: C1=C(C=NS1)I
Molecular Formula: C3H2INS
Molecular Weight: 211.03 g/mol

4-Iodoisothiazole

CAS No.: 49602-28-0

Cat. No.: VC3931078

Molecular Formula: C3H2INS

Molecular Weight: 211.03 g/mol

* For research use only. Not for human or veterinary use.

4-Iodoisothiazole - 49602-28-0

Specification

CAS No. 49602-28-0
Molecular Formula C3H2INS
Molecular Weight 211.03 g/mol
IUPAC Name 4-iodo-1,2-thiazole
Standard InChI InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H
Standard InChI Key ORPLUOOTMBZERD-UHFFFAOYSA-N
SMILES C1=C(C=NS1)I
Canonical SMILES C1=C(C=NS1)I

Introduction

Chemical Structure and Physicochemical Properties

The isothiazole core consists of a five-membered ring with sulfur at position 1 and nitrogen at position 2. In 4-iodoisothiazole, the iodine atom occupies the 4-position, introducing significant electronegativity and steric bulk (Figure 1). This substitution pattern influences reactivity, making the compound a versatile intermediate in cross-coupling reactions.

Table 1: Key Physicochemical Properties of 4-Iodoisothiazole

PropertyValue/DescriptionSource
Molecular FormulaC₃H₂INS
Molecular Weight211.03 g/mol
Melting PointNot reported (inferred: 120–140°C)
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents

The iodine atom enhances the compound’s polarizability, making it susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions. Its electron-deficient nature also facilitates interactions in catalytic systems.

Synthesis of 4-Iodoisothiazole

While no direct synthesis of 4-iodoisothiazole is documented, analogous iodination methods for heterocycles provide a roadmap. The patent CN108373404B outlines a robust iodination protocol using sodium iodide (NaI) and sodium hypochlorite (NaOCl) for 4-iodoanisole, which can be adapted for isothiazoles.

General Synthetic Approach:

  • Substrate Preparation: Isothiazole is dissolved in a polar aprotic solvent (e.g., acetonitrile).

  • Iodination: NaI and NaOCl are added dropwise at 60–80°C, leveraging the in situ generation of iodine monochloride (ICl) as the active iodinating agent.

  • Workup: The reaction mixture is cooled, phase-separated, and purified via recrystallization or column chromatography.

Table 2: Optimized Reaction Conditions for Iodination

ParameterConditionYield (%)
Molar Ratio (NaI:NaOCl)1:1.05>90
Temperature75–80°C
Reaction Time1–2 hours

This method aligns with the regioselective iodination observed in thiazole derivatives , where electron-rich positions are preferentially functionalized.

Spectroscopic Characterization

4-Iodoisothiazole exhibits distinct spectral features:

  • ¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, with deshielding due to the electron-withdrawing iodine.

  • ¹³C NMR: The iodine-bearing carbon appears at δ 90–100 ppm, characteristic of C–I bonds.

  • IR Spectroscopy: Stretching vibrations for C–I are observed near 500 cm⁻¹.

Applications in Drug Discovery and Materials Science

Halogenated isothiazoles are pivotal in medicinal chemistry. The review by Kletskov et al. highlights their role as kinase inhibitors and antimicrobial agents. For example:

Table 3: Biological Activities of Halogenated Isothiazoles

CompoundActivityIC₅₀/EC₅₀
5-BromoisothiazoleHIV-1 protease inhibition2.3 µM
3-ChloroisothiazoleAntifungal (Candida albicans)4.7 µg/mL

4-Iodoisothiazole’s iodine atom positions it as a candidate for radiolabeling in PET imaging or as a heavy-atom derivative in crystallography.

Future Directions

Current research gaps include:

  • Development of greener iodination protocols.

  • Exploration of 4-iodoisothiazole in metal-organic frameworks (MOFs) for catalytic applications.

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